

Refining inclusion and exclusion criteria for fezolinetant clinical trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fezolinetant*

Cat. No.: *B607441*

[Get Quote](#)

Technical Support Center: Fezolinetant Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **fezolinetant**. The information is designed to address specific issues that may be encountered when refining inclusion and exclusion criteria for clinical trials of this non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause.

Frequently Asked Questions (FAQs)

Q1: A potential participant's self-reported vasomotor symptom (VMS) frequency is close to the eligibility cutoff. How can we ensure accurate and consistent VMS documentation to determine eligibility?

A1: Accurate VMS documentation is crucial for trial eligibility. To ensure consistency, it is recommended to:

- Utilize a standardized daily VMS diary: The diary should prompt participants to record the frequency and severity of VMS twice daily (morning and evening).
- Provide clear instructions: Participants should receive thorough training on how to complete the diary, including definitions of "moderate" and "severe" symptoms. A "moderate" hot flash

is typically defined as a sensation of heat with sweating, while a "severe" hot flash is one that disrupts or prevents an activity.

- Establish a baseline period: A screening period of at least one to two weeks is recommended to establish a stable baseline of VMS frequency. For **fezolinetant** trials, a common requirement is a minimum average of seven or more moderate to severe hot flashes per day.
- Implement data quality checks: Regularly review diary entries for completeness and consistency. Address any discrepancies with the participant promptly.

Q2: We have a potential participant with a history of mild, transient elevations in liver enzymes. Are they automatically excluded from the trial?

A2: Not necessarily. The key is to adhere strictly to the protocol's liver function criteria. For **fezolinetant** trials, the following are critical:

- Baseline Liver Function Tests (LFTs): Before randomization, all participants must undergo baseline LFTs, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
- Exclusion Thresholds: Participants with ALT or AST levels ≥ 2 times the upper limit of normal (ULN) or total bilirubin ≥ 2 times the ULN at screening are typically excluded.
- Careful Evaluation: For participants with a history of mild elevations, it is essential to have complete medical records to understand the context of those elevations. If the baseline LFTs are within the acceptable range, they may be eligible. However, any history of significant liver disease is a common exclusion criterion.

Q3: A participant reports a significant reduction in VMS frequency during the screening period before starting the investigational product. How should this be handled?

A3: This phenomenon, often attributed to the placebo effect or regression to the mean, is a common challenge. To address this:

- Pre-specified Stability Criteria: The trial protocol should include criteria for VMS stability during the baseline period. For instance, some trials specify that the VMS frequency in the

final week of screening should not decrease by more than 50% compared to the initial weeks.

- **Consistent Monitoring:** Continue to monitor VMS frequency throughout the screening period to identify any significant trends.
- **Re-assessment:** If a participant's VMS frequency drops below the inclusion threshold and remains there, they may no longer be eligible for randomization.

Q4: What are the key considerations when recruiting participants who are currently using other treatments for VMS?

A4: Participants using other VMS treatments must undergo an adequate washout period before baseline assessments.

- **Prohibited Medications:** Clearly define the list of prohibited medications, which typically includes hormone replacement therapy, other neurokinin-3 (NK3) receptor antagonists, and certain herbal supplements.
- **Washout Duration:** The protocol should specify the required washout period for each class of medication. This is typically several weeks to ensure that the effects of the previous treatment have dissipated.
- **Participant Education:** Ensure participants understand the importance of adhering to the washout period and the potential risks of concomitant use of prohibited medications.

Troubleshooting Guides

Issue: Difficulty in differentiating between mild, moderate, and severe vasomotor symptoms.

Guide:

- **Provide Standardized Definitions:** Use a clear and concise severity rating scale. For example:
 - **Mild:** Sensation of heat without sweating.
 - **Moderate:** Sensation of heat with sweating, but able to continue activity.

- Severe: Sensation of heat with sweating that causes cessation of activity.
- Use a Visual Aid: A simple chart or diagram illustrating the differences can be a helpful tool for participants.
- Conduct a Training Session: During the screening visit, walk through examples with the participant to ensure they understand the rating scale.

Issue: Managing the rigorous liver function monitoring schedule.

Guide:

- Create a Clear Schedule: Provide participants with a clear and easy-to-understand schedule of all required LFTs.
- Automated Reminders: Utilize an automated reminder system (e.g., text messages, emails) to notify participants of upcoming appointments for LFTs.
- Explain the Rationale: Clearly explain to participants the importance of regular liver function monitoring for their safety. This can improve adherence to the schedule.
- Establish a Clear Protocol for Abnormal Results: Have a pre-defined plan for how to manage elevated LFTs, including repeat testing and criteria for treatment discontinuation.

Data Presentation

Table 1: Summary of Inclusion Criteria for **Fezolinetant** SKYLIGHT Trials

Criteria	SKYLIGHT 1 & 2	SKYLIGHT 4
Age	40-65 years	40-65 years
Menopausal Status	Postmenopausal (amenorrhea for ≥12 months, or ≥6 months with FSH >40 IU/L, or bilateral oophorectomy ≥6 weeks prior)	Postmenopausal (amenorrhea for ≥12 months, or ≥6 months with FSH >40 IU/L, or bilateral oophorectomy ≥6 weeks prior)
VMS Frequency	Minimum average of ≥7 moderate to severe hot flashes per day	Minimum average of ≥7 moderate to severe hot flashes per day
General Health	Good general health as determined by medical history and physical examination	Good general health as determined by medical history and physical examination

Table 2: Summary of Exclusion Criteria for **Fezolinetant** SKYLIGHT Trials

Criteria	SKYLIGHT 1 & 2	SKYLIGHT 4
Liver Function	ALT or AST ≥2x ULN; Total Bilirubin ≥2x ULN	ALT or AST ≥2x ULN; Total Bilirubin ≥2x ULN
Concomitant Medications	Use of strong or moderate CYP1A2 inhibitors, hormone therapy, or other VMS treatments	Use of strong or moderate CYP1A2 inhibitors, hormone therapy, or other VMS treatments
Medical History	History of endometrial hyperplasia or cancer, unexplained uterine bleeding, seizures	History of endometrial hyperplasia or cancer, unexplained uterine bleeding, seizures
Other	Known substance or alcohol abuse	Known substance or alcohol abuse

Table 3: Quantitative Efficacy Outcomes from SKYLIGHT 1 & 2 (12 Weeks)

Outcome	Placebo	Fezolinetant 30 mg	Fezolinetant 45 mg
Mean Change in VMS		Significant reduction	Significant reduction
Frequency from Baseline	-	vs. placebo	vs. placebo
Mean Change in VMS		Significant reduction	Significant reduction
Severity from Baseline	-	vs. placebo	vs. placebo
Percentage of Responders ($\geq 50\%$ reduction in VMS)	Lower	Significantly higher vs. placebo	Significantly higher vs. placebo

Table 4: Liver Enzyme Elevation in **Fezolinetant** Clinical Trials

Event	Placebo	Fezolinetant (All Doses)
ALT or AST $>3x$ ULN	~0.9%	~2.1%
ALT or AST $>5x$ ULN	Rare	Infrequent
ALT or AST $>10x$ ULN with Bilirubin $>2x$ ULN (Hy's Law)	No cases reported	No cases reported in pivotal trials

Experimental Protocols

Protocol 1: Assessment of Vasomotor Symptoms using a Daily Electronic Diary

- Participant Training: At the screening visit, train the participant on the use of the electronic diary device. Explain the definitions of VMS and the severity rating scale.
- Daily Entries: Instruct the participant to make entries in the diary twice daily, once in the morning to record nighttime symptoms and once in the evening to record daytime symptoms.
- Data Recorded: For each VMS episode, the participant should record:
 - Time of occurrence.
 - Severity (Mild, Moderate, or Severe).

- Data Collection Period: Data should be collected continuously from the start of the screening period until the end of the treatment period.
- Data Review: Regularly review the electronic diary data for completeness and consistency. Follow up with the participant to clarify any missing or ambiguous entries.

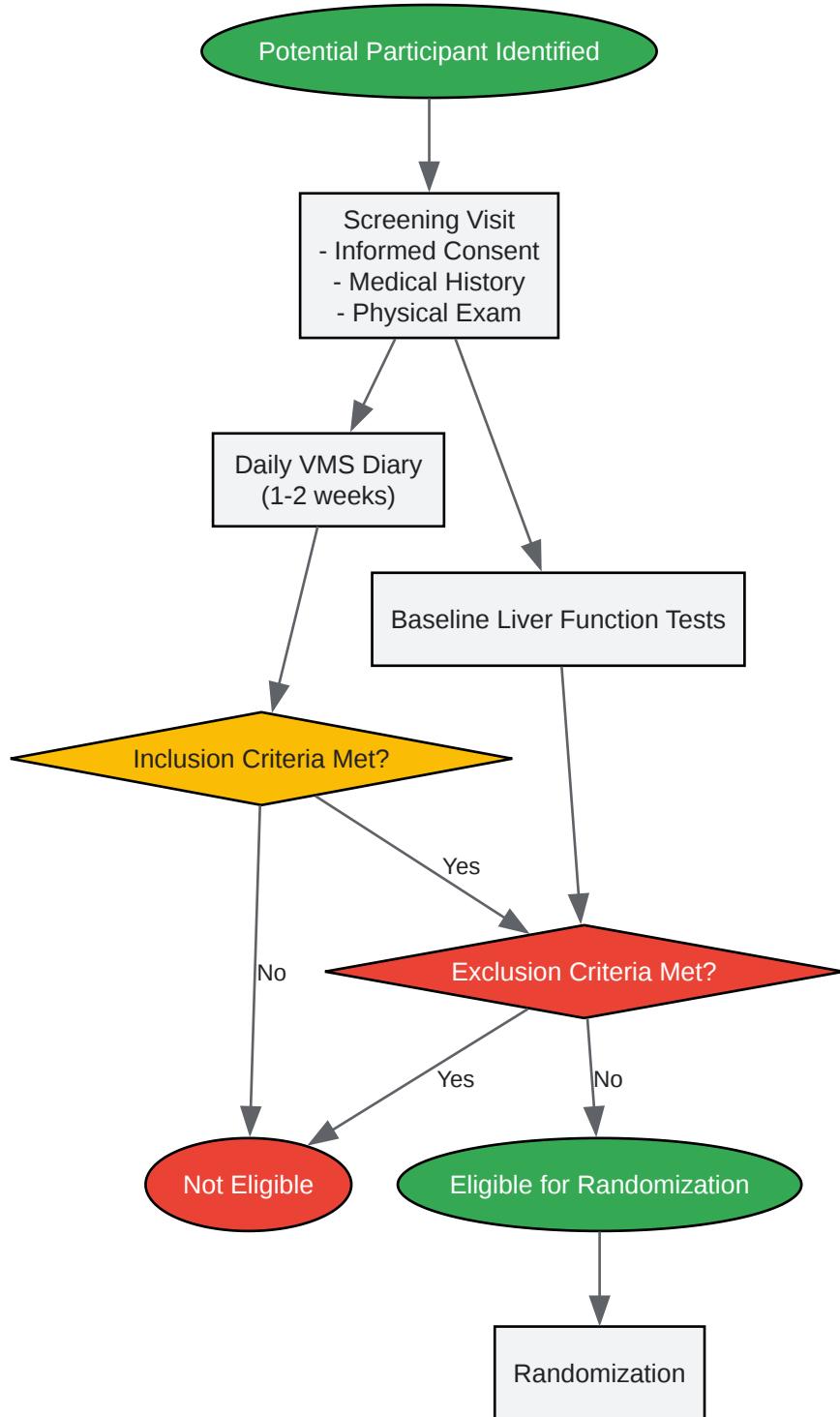
Protocol 2: Liver Function Monitoring

- Baseline Assessment: Prior to randomization, collect a blood sample to measure baseline levels of ALT, AST, and total bilirubin.
- Monitoring Schedule:
 - Months 1, 2, and 3: Collect blood samples for LFTs monthly.
 - Months 6 and 9: Collect blood samples for LFTs.
 - As clinically indicated: Perform LFTs if a participant develops signs or symptoms of liver injury (e.g., fatigue, nausea, jaundice).
- Actionable Thresholds for Discontinuation:
 - Discontinue treatment if ALT or AST are $>5x$ ULN.
 - Discontinue treatment if ALT or AST are $>3x$ ULN and total bilirubin is $>2x$ ULN.
- Follow-up: If treatment is discontinued due to elevated LFTs, continue to monitor LFTs until they return to the normal range.

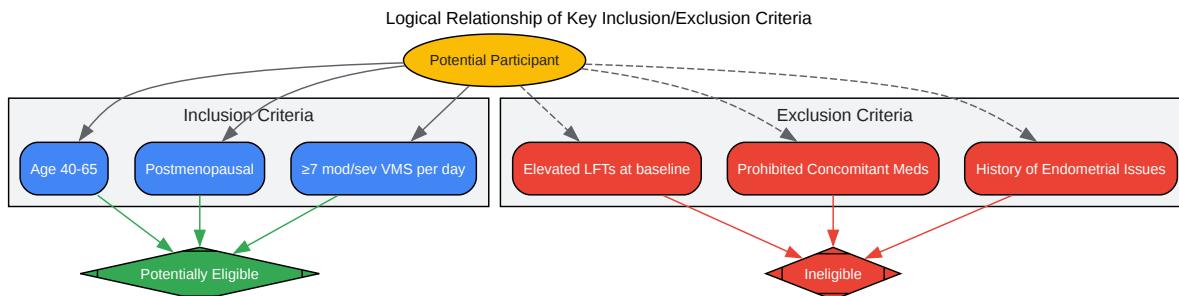
Mandatory Visualizations

Caption: **Fezolinetant** blocks NKB from binding to the NK3R on KNDy neurons.

Participant Screening and Enrollment Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for screening and enrolling participants in a **fezolinetant** trial.



[Click to download full resolution via product page](#)

Caption: Logical flow of applying key inclusion and exclusion criteria.

- To cite this document: BenchChem. [Refining inclusion and exclusion criteria for fezolinetant clinical trials]. BenchChem, [2025], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607441#refining-inclusion-and-exclusion-criteria-for-fezolinetant-clinical-trials\]](https://www.benchchem.com/product/b607441#refining-inclusion-and-exclusion-criteria-for-fezolinetant-clinical-trials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com